molecular formula C8H11N B1165603 insulin, des-Asn(21)-CysNH2(20)(A)- CAS No. 110485-97-7

insulin, des-Asn(21)-CysNH2(20)(A)-

货号: B1165603
CAS 编号: 110485-97-7
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Insulin, des-Asn(21)-CysNH2(20)(A)-, also known as Insulin, des-Asn(21)-CysNH2(20)(A)-, is a useful research compound. Its molecular formula is C8H11N. The purity is usually 95%.
BenchChem offers high-quality insulin, des-Asn(21)-CysNH2(20)(A)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about insulin, des-Asn(21)-CysNH2(20)(A)- including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What structural characteristics distinguish des-Asn(21)-CysNH2(20)(A)-insulin from native insulin, and how do these modifications influence its biochemical stability?

  • Methodological Answer : The compound lacks asparagine at position A21 and replaces alanine at B30 with cysteamine (CysNH2), altering its C-terminal conformation. To confirm structural integrity, use nuclear magnetic resonance (NMR) spectroscopy to map residue-specific changes and dynamic light scattering (DLS) to assess aggregation propensity under physiological conditions . Compare thermal stability via circular dichroism (CD) spectroscopy, referencing native insulin as a control .

Q. Which standardized assays are recommended for evaluating the receptor-binding affinity of des-Asn(21)-CysNH2(20)(A)-insulin?

  • Methodological Answer : Employ radioligand binding assays using human insulin receptor (hIR)-expressing cell lines, with competitive displacement of labeled native insulin. Surface plasmon resonance (SPR) can quantify binding kinetics (kon/koff) in real time. Validate results against positive controls (e.g., insulin lispro) and ensure assay buffers mimic physiological pH and ion concentrations to avoid artifacts .

Q. How should researchers design in vitro studies to assess the metabolic activity of this insulin analog in glucose uptake assays?

  • Methodological Answer : Use differentiated 3T3-L1 adipocytes or primary human adipocytes. Pre-incubate cells with varying concentrations of the analog, followed by glucose tracer (e.g., 2-NBDG). Normalize results to native insulin dose-response curves. Include negative controls (e.g., receptor-blocking antibodies) to confirm specificity. Report glucose uptake rates as mean ± SD with n ≥ 3 replicates .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported data on the pharmacokinetic profile of des-Asn(21)-CysNH2(20)(A)-insulin?

  • Methodological Answer : Discrepancies often arise from differences in assay models (e.g., rodent vs. human hepatocytes) or formulation buffers. Standardize protocols by:

  • Using humanized transgenic mouse models for in vivo studies to mirror human receptor interactions.
  • Applying mass spectrometry to quantify intact analog levels in plasma, avoiding cross-reactivity with endogenous insulin .
  • Referencing NIH guidelines for preclinical reporting to ensure transparency in experimental variables (e.g., dosing intervals, storage conditions) .

Q. How can researchers characterize the aggregation behavior of des-Asn(21)-CysNH2(20)(A)-insulin under stress conditions relevant to long-term storage?

  • Methodological Answer : Subject the analog to accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks). Monitor aggregation via:

  • Dynamic light scattering (DLS) : To detect particle size changes (>100 nm suggests fibrillation).
  • Raman spectroscopy : To identify β-sheet formation, a hallmark of amyloid aggregation.
  • Size-exclusion chromatography (SEC) : To quantify soluble monomer loss. Compare results to native insulin and include trehalose or polysorbate-80 as stabilizers in formulation buffers .

Q. What advanced statistical approaches are suitable for analyzing dose-response variability in preclinical studies of this analog?

  • Methodological Answer : Use mixed-effects models to account for inter-subject variability in animal studies. For in vitro data, apply nonlinear regression (e.g., four-parameter logistic curve) to estimate EC50 values. Report 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Transparently document outliers and exclusion criteria per NIH reporting standards .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting findings on the mitogenic potential of des-Asn(21)-CysNH2(20)(A)-insulin in different cell lines?

  • Methodological Answer : Mitogenicity assays (e.g., BrdU incorporation) may vary due to cell-specific receptor isoform ratios (e.g., IR-A vs. IR-B). To resolve contradictions:

  • Perform parallel experiments in multiple cell types (e.g., MCF-7 for IR-A dominance, HepG2 for IR-B).
  • Quantify receptor isoform expression via qPCR or flow cytometry.
  • Use kinase assays (e.g., Akt phosphorylation) to correlate signaling potency with mitogenic outcomes .

Q. Methodological Tables

Table 1. Recommended Analytical Techniques for Characterizing des-Asn(21)-CysNH2(20)(A)-Insulin

Property Technique Key Parameters Reference
Structural integrityNMR spectroscopyChemical shift mapping of A21/B30 residues
Aggregation propensityDynamic light scatteringHydrodynamic diameter, polydispersity index
Receptor bindingSurface plasmon resonancekon (association rate), koff (dissociation)
Stability under stressRaman spectroscopyβ-sheet/α-helix ratio

Table 2. Key Considerations for Preclinical Study Design

Factor Guideline Source
Animal model selectionUse humanized IR transgenic mice for PK/PD studies
Data reportingAdhere to NIH guidelines for experimental replication
Statistical analysisApply mixed-effects models for longitudinal data

属性

CAS 编号

110485-97-7

分子式

C8H11N

分子量

0

同义词

insulin, des-Asn(21)-CysNH2(20)(A)-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。